(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an appropriate amine under specific conditions to form the benzyloxyamino group.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Coupling Reactions: The intermediate compounds are then coupled using various coupling agents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the trifluorophenyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce various reduced forms of the trifluorophenyl group.
Scientific Research Applications
®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with biological molecules, while the trifluorophenyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((Methoxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- ®-3-((Ethoxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- ®-3-((Benzyloxy)amino)-4-(2,4-difluorophenyl)butanoic acid
Uniqueness
®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to similar compounds with different substituents.
Properties
IUPAC Name |
(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDQXXKCXRWRC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676890 | |
Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767352-29-4 | |
Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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